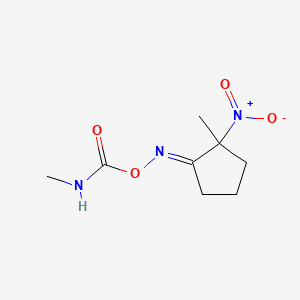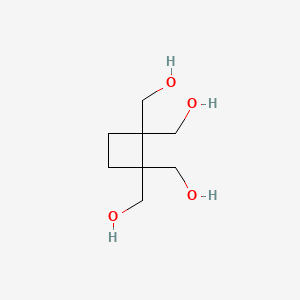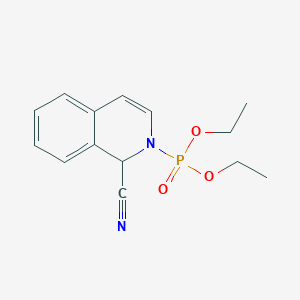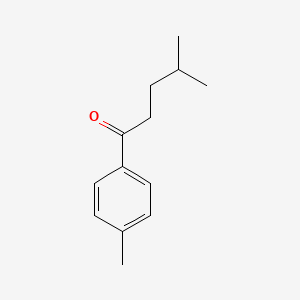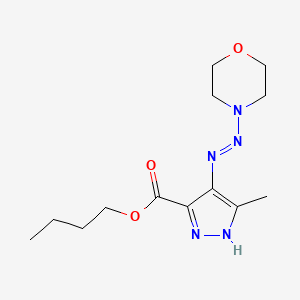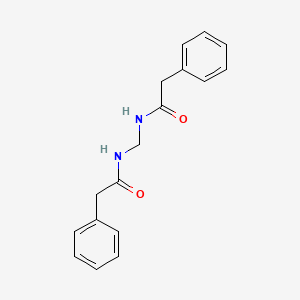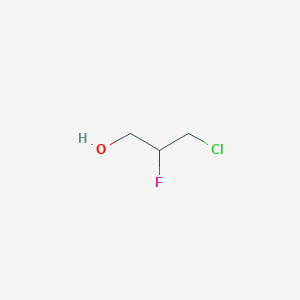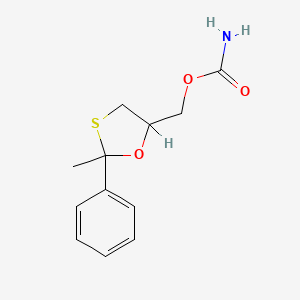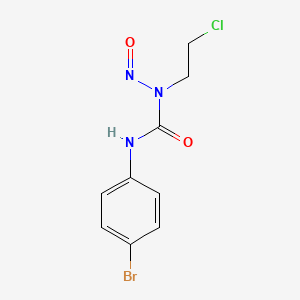
N'-(4-Bromophenyl)-N-(2-chloroethyl)-N-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-Bromophenyl)-N-(2-chloroethyl)-N-nitrosourea is a synthetic organic compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their alkylating properties and are often used in chemotherapy due to their ability to cross-link DNA, thereby inhibiting DNA replication and transcription.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Bromophenyl)-N-(2-chloroethyl)-N-nitrosourea typically involves the reaction of 4-bromoaniline with 2-chloroethyl isocyanate, followed by nitrosation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process would include purification steps such as recrystallization or chromatography to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-Bromophenyl)-N-(2-chloroethyl)-N-nitrosourea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions.
Reduction: Reduction reactions can break down the nitrosourea group, leading to simpler amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield brominated nitrosourea derivatives, while reduction could produce amine compounds.
Applications De Recherche Scientifique
N’-(4-Bromophenyl)-N-(2-chloroethyl)-N-nitrosourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in biochemical studies to understand its interactions with biological molecules.
Medicine: Investigated for its potential use in chemotherapy due to its DNA cross-linking properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N’-(4-Bromophenyl)-N-(2-chloroethyl)-N-nitrosourea exerts its effects involves the alkylation of DNA. The compound forms covalent bonds with DNA bases, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately causing cell death. The molecular targets include guanine and cytosine bases in the DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(4-Methylphenyl)-N-(2-chloroethyl)-N-nitrosourea
- N’-(4-Fluorophenyl)-N-(2-chloroethyl)-N-nitrosourea
- N’-(4-Chlorophenyl)-N-(2-chloroethyl)-N-nitrosourea
Uniqueness
N’-(4-Bromophenyl)-N-(2-chloroethyl)-N-nitrosourea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to penetrate biological membranes and interact with target molecules.
Propriétés
Numéro CAS |
15145-43-4 |
|---|---|
Formule moléculaire |
C9H9BrClN3O2 |
Poids moléculaire |
306.54 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C9H9BrClN3O2/c10-7-1-3-8(4-2-7)12-9(15)14(13-16)6-5-11/h1-4H,5-6H2,(H,12,15) |
Clé InChI |
HTQOVPIHQVJTEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)N(CCCl)N=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


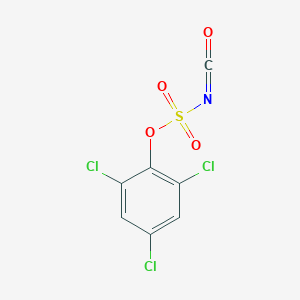
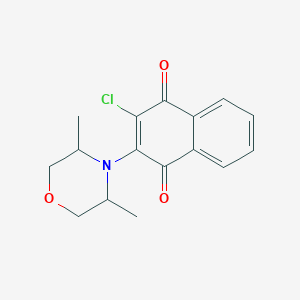
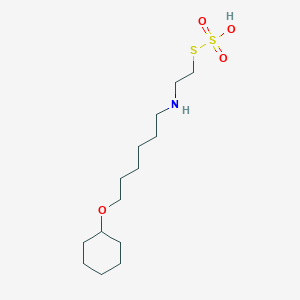
![Benzo[h]-1,6-naphthyridine, 6-oxide](/img/structure/B14701832.png)
